molecular formula C14H19N3 B12239673 N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline

Cat. No.: B12239673
M. Wt: 229.32 g/mol
InChI Key: VBLGKVBNQPIPLQ-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and an aniline moiety.

Preparation Methods

The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3,5-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of advanced catalytic systems, such as heterogeneous catalysts, ligand-free systems, or eco-friendly methodologies like ultrasound and microwave-assisted reactions .

Chemical Reactions Analysis

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or aniline moieties are replaced with other groups. .

Scientific Research Applications

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. It may also interact with cellular pathways involved in pain and fever regulation, contributing to its analgesic and antipyretic properties .

Comparison with Similar Compounds

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline can be compared with other pyrazole derivatives, such as:

This compound stands out due to its unique combination of a pyrazole ring and an aniline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3,5-dimethylaniline

InChI

InChI=1S/C14H19N3/c1-10-5-11(2)7-14(6-10)15-8-13-9-17(4)16-12(13)3/h5-7,9,15H,8H2,1-4H3

InChI Key

VBLGKVBNQPIPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CN(N=C2C)C)C

Origin of Product

United States

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